2-(1-methyl-1H-indol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features an indole ring, a thiazepane ring, and a thiophene ring
Preparation Methods
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Thiazepane Ring Formation: The thiazepane ring can be constructed using cyclization reactions involving thiol and amine precursors.
Thiophene Ring Introduction: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.
Final Coupling: The final step involves coupling the indole, thiazepane, and thiophene moieties under specific conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
2-(1-methyl-1H-indol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(1-methyl-1H-indol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone include other indole derivatives, thiazepane derivatives, and thiophene derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its combined structural features, which may confer distinct properties and applications.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-21-14-15(16-5-2-3-6-17(16)21)13-20(23)22-9-8-19(25-12-10-22)18-7-4-11-24-18/h2-7,11,14,19H,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVCDNSCCQRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(SCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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